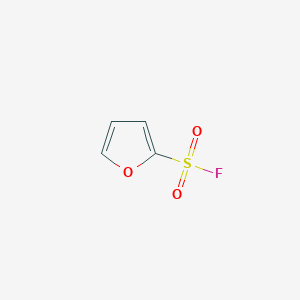

Furan-2-sulfonyl fluoride

CAS No.:

Cat. No.: VC17732943

Molecular Formula: C4H3FO3S

Molecular Weight: 150.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H3FO3S |

|---|---|

| Molecular Weight | 150.13 g/mol |

| IUPAC Name | furan-2-sulfonyl fluoride |

| Standard InChI | InChI=1S/C4H3FO3S/c5-9(6,7)4-2-1-3-8-4/h1-3H |

| Standard InChI Key | BBHDFVVERNYQIT-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC(=C1)S(=O)(=O)F |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

Furan-2-sulfonyl fluoride consists of a furan ring (C₄H₃O) fused to a sulfonyl fluoride group (-SO₂F). The sulfur atom adopts a tetrahedral geometry, bonded to two oxygen atoms, one fluorine atom, and the furan ring. X-ray crystallographic data confirm the planar configuration of the furan moiety, with bond lengths of and , consistent with sulfonyl fluoride derivatives.

Physicochemical Parameters

Key physical properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 149.13 g/mol | |

| Boiling Point | 79–81°C (10 mmHg) | |

| Density | 1.48 g/cm³ | |

| Storage Conditions | -20°C (freezer) | |

| CAS Number | 52665-48-2 |

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<1 g/L).

Synthetic Methodologies

From Sulfonamides via Chloride Intermediate

A two-step protocol converts sulfonamides to sulfonyl fluorides. Treatment of furan-2-sulfonamide with Pyry-BF₄ and MgCl₂ generates the sulfonyl chloride intermediate, which undergoes fluoride substitution with KF :

This method achieves yields >75% under mild conditions (25°C, 12 h) .

Radical Fluorosulfonylation of Alkenes

Photocatalytic strategies using air-stable benzimidazolium fluorosulfonate salts enable direct fluorosulfonylation of alkenes. For example, styrene derivatives react with the fluorosulfonyl radical (·SO₂F) under blue LED irradiation, yielding alkenyl sulfonyl fluorides with E-stereoselectivity (>20:1) :

Terminal alkenes afford alkyl sulfonyl fluorides via hydrofluorosulfonylation with 1,4-cyclohexadiene as a hydrogen donor .

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitution

The sulfonyl fluoride group undergoes nucleophilic displacement with amines, alcohols, and thiols. For instance, reaction with aniline produces furan-2-sulfonylaniline:

Kinetic studies indicate a second-order dependence on nucleophile concentration, suggesting a bimolecular mechanism.

Radical Pathways

Electron paramagnetic resonance (EPR) trapping experiments with TEMPO confirm the involvement of ·SO₂F radicals in photocatalytic reactions. A radical clock experiment using cyclopropylstyrene yields ring-opened products, supporting a radical chain mechanism .

Applications in Chemical Biology and Drug Discovery

Activity-Based Protein Profiling

Sulfonyl fluorides, including furan-2-sulfonyl fluoride, covalently modify catalytic serine residues in enzymes. This property enables their use as activity-based probes for studying protease function in live cells .

Tyrosinase Inhibition

Chalcone derivatives synthesized from furan-2-sulfonyl fluoride exhibit tyrosinase inhibitory activity. For example, (E)-1-(furan-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one shows IC₅₀ = 13.6 µM against mushroom tyrosinase, outperforming kojic acid (IC₅₀ = 17.3 µM) .

| Parameter | Value |

|---|---|

| ADR Classification | Class 8, Packing Group III |

| Hazard Statements | H314 (Causes severe skin burns) |

| Recommended PPE | Gloves, goggles, ventilated hood |

Storage at -20°C in airtight containers prevents hydrolysis to sulfonic acids .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume